1-Methyl-3-((3-morpholinopropyl)carbamoyl)-1H-pyrazole-4-carboxylic acid
Beschreibung
1-Methyl-3-((3-morpholinopropyl)carbamoyl)-1H-pyrazole-4-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with a methyl group, a morpholinopropyl carbamoyl group, and a carboxylic acid group, making it a versatile molecule for research and industrial purposes.
Eigenschaften
CAS-Nummer |
1006492-27-8 |
|---|---|
Molekularformel |
C13H20N4O4 |
Molekulargewicht |
296.32 g/mol |
IUPAC-Name |
1-methyl-3-(3-morpholin-4-ylpropylcarbamoyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C13H20N4O4/c1-16-9-10(13(19)20)11(15-16)12(18)14-3-2-4-17-5-7-21-8-6-17/h9H,2-8H2,1H3,(H,14,18)(H,19,20) |
InChI-Schlüssel |
MTXWCTYTMSQZPC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C(=N1)C(=O)NCCCN2CCOCC2)C(=O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 1-Methyl-3-((3-morpholinopropyl)carbamoyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the methyl group: Methylation of the pyrazole ring can be performed using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the morpholinopropyl carbamoyl group: This step involves the reaction of the pyrazole derivative with 3-chloropropyl isocyanate in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques.
Analyse Chemischer Reaktionen
1-Methyl-3-((3-morpholinopropyl)carbamoyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinopropyl carbamoyl group, using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylate salts or esters.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and acids like hydrochloric acid. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-((3-morpholinopropyl)carbamoyl)-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound is utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-((3-morpholinopropyl)carbamoyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The exact mechanism depends on the specific application and target being studied.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-((3-morpholinopropyl)carbamoyl)-1H-pyrazole-4-carboxylic acid can be compared with similar compounds, such as:
1-Methyl-3-(3-morpholinopropyl)-1H-pyrazole-4-carboxamide: This compound differs by having a carboxamide group instead of a carboxylic acid group, which may affect its reactivity and biological activity.
1-Methyl-3-(3-morpholinopropyl)-1H-pyrazole-4-carboxylate: This ester derivative has different solubility and stability properties compared to the carboxylic acid form.
The uniqueness of 1-Methyl-3-((3-morpholinopropyl)carbamoyl)-1H-pyrazole-4-carboxylic acid lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
